2-(2-bromophenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Overview
Description
2-(2-bromophenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as BCPA, has shown promising results in various fields of research, including cancer treatment and neuroprotection.
Mechanism of Action
The exact mechanism of action of 2-(2-bromophenoxy)-N-(3-chloro-4-methylphenyl)acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the programmed cell death pathway.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of various enzymes and proteins that are involved in cell proliferation and survival. Physiologically, this compound has been shown to induce apoptosis in cancer cells and protect neurons from damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-bromophenoxy)-N-(3-chloro-4-methylphenyl)acetamide in lab experiments is its potential use in cancer treatment and neuroprotection. This compound has shown promising results in both of these fields and could potentially be used to develop new drugs for these diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 2-(2-bromophenoxy)-N-(3-chloro-4-methylphenyl)acetamide. One possible direction is to further investigate its potential use in cancer treatment and neuroprotection. Another direction is to study the structure-activity relationship of this compound and develop new analogs with improved solubility and potency. Additionally, this compound could be studied for its potential use in other fields of research, such as inflammation and autoimmune diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various fields of scientific research. Its potential use in cancer treatment and neuroprotection makes it a valuable compound for further study. While there are some limitations to working with this compound, its potential benefits make it an important compound for future research.
Scientific Research Applications
2-(2-bromophenoxy)-N-(3-chloro-4-methylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various types of cancer, including breast, lung, and colon cancer. This compound has also been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-10-6-7-11(8-13(10)17)18-15(19)9-20-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFWIYPALOSZPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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